4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline
CAS No.: 433700-99-3
Cat. No.: VC4226752
Molecular Formula: C17H17N3
Molecular Weight: 263.344
* For research use only. Not for human or veterinary use.
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline - 433700-99-3](/images/structure/VC4226752.png)
Specification
CAS No. | 433700-99-3 |
---|---|
Molecular Formula | C17H17N3 |
Molecular Weight | 263.344 |
IUPAC Name | 4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline |
Standard InChI | InChI=1S/C17H17N3/c1-12(2)11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,1,11,18H2,2H3 |
Standard InChI Key | RPDJOGKCAAVAJQ-UHFFFAOYSA-N |
SMILES | CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]aniline, reflects its intricate structure. The benzimidazole moiety consists of a fused benzene and imidazole ring, with a 2-methylallyl group (-CH2-C(CH3)=CH2) at the N1 position and a 4-aminophenyl group at the C2 position (Figure 1). This substitution pattern enhances its steric and electronic profile compared to simpler benzimidazole derivatives .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇N₃ |
Molecular Weight | 263.34 g/mol |
IUPAC Name | 4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]aniline |
Solubility | Low in water; soluble in DMSO, ethanol |
Melting Point | 235–237°C (decomposes) |
The canonical SMILES string, CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
, encodes its connectivity, while the InChIKey RPDJOGKCAAVAJQ-UHFFFAOYSA-N
uniquely identifies its stereochemical features.
Spectroscopic Characteristics
While specific spectral data for this compound remain limited, analogous benzimidazole derivatives exhibit distinctive signatures:
-
IR Spectroscopy: N-H stretches (~3400 cm⁻¹ for NH₂), C=N stretches (~1660 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
-
¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), NH₂ protons (δ 5.5–6.0 ppm), and allylic methyl groups (δ 1.8–2.1 ppm) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from 4-(1H-benzo[d]imidazol-2-yl)aniline (1), a precursor synthesized via cyclization of p-aminobenzoic acid and o-phenylenediamine in o-phosphoric acid .
Step 2: Functionalization at C2
The para-aminophenyl group is retained for further derivatization, enabling the synthesis of Schiff bases or coordination complexes. For example, condensation with aldehydes yields imine derivatives with enhanced bioactivity .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
-
Catalytic Systems: Palladium or copper catalysts accelerate coupling reactions.
-
High-Throughput Screening: Optimizes solvent systems (e.g., ethanol/water mixtures) and temperatures (80–120°C) .
Biological Activity and Mechanisms
Anticancer Effects
The compound’s benzimidazole core interferes with kinase signaling pathways. In HepG2 liver cancer cells, analogues induced apoptosis via:
-
Upregulation of Bax (pro-apoptotic) by 3.2-fold.
-
Downregulation of Bcl-2 (anti-apoptotic) by 60%.
Table 2: Cytotoxicity of Benzimidazole Derivatives
Compound | IC₅₀ (μM) vs. HepG2 | IC₅₀ (μM) vs. MCF-7 |
---|---|---|
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline | 12.4 | 18.9 |
Doxorubicin (control) | 0.9 | 1.2 |
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to membrane disruption via lipophilic interactions .
Comparative Analysis with Analogues
Structural Analogues
-
4-(1H-Imidazol-1-yl)aniline: Lacks the benzimidazole ring, reducing planar rigidity and DNA intercalation capacity.
-
4-(2-Methylimidazol-1-yl)aniline: The methyl group enhances metabolic stability but diminishes kinase inhibition.
Pharmacokinetic Advantages
The 2-methylallyl group improves blood-brain barrier permeability (logP = 2.8 vs. 1.9 for non-allylated analogues) and prolongs half-life (t₁/₂ = 6.7 h in rats) .
Future Directions and Challenges
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEGylated liposomes) could enhance solubility and tumor-specific uptake.
Resistance Mitigation
Structure-activity relationship (SAR) studies may identify modifications to overcome ATP-binding site mutations in kinases.
Green Chemistry Approaches
Exploring biocatalytic methods (e.g., laccase-mediated coupling) could reduce reliance on toxic solvents like DMF.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume